1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid
Description
1-(4-Methylbenzyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a 4-methylbenzyl substituent at the N1-position of the pyrazole ring. This compound serves as a key intermediate in medicinal chemistry and organic synthesis, particularly in the development of enzyme inhibitors and bioactive molecules. Its structure combines a pyrazole core—a five-membered aromatic ring with two nitrogen atoms—with a carboxylic acid group at position 4 and a lipophilic 4-methylbenzyl group at position 1.
For instance, cyclopropane-carboxylic acid derivatives containing the 4-methylbenzyl group (e.g., compound 9f in ) demonstrate its utility in designing enzyme inhibitors like O-acetylserine sulfhydrylase (OASS) inhibitors .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-2-4-10(5-3-9)7-14-8-11(6-13-14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBRAUPLUXQZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006452-67-0 | |
| Record name | 1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and carboxylation steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
Chemistry
- Building Block for Complex Compounds : The compound serves as a crucial intermediate in synthesizing more complex heterocycles, which are essential in drug discovery and materials science.
Biology
- Antimicrobial Properties : Research indicates that derivatives of 1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid exhibit antimicrobial activity against various pathogens. For instance, studies have shown that certain derivatives display moderate to excellent antifungal activity against phytopathogenic fungi, outperforming established fungicides like boscalid .
- Anti-inflammatory Effects : In vivo studies have reported that pyrazole derivatives can significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.
Medicine
- Pharmaceutical Intermediate : This compound is explored as an intermediate in developing new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways. Its carboxylic acid group can form hydrogen bonds with active site residues, enhancing its bioactivity.
Case Study 1: Antifungal Activity
A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi. Among these, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited superior antifungal activity compared to traditional fungicides .
| Compound | Activity Level | Comparison |
|---|---|---|
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | High | Higher than boscalid |
| Boscalid | Moderate | Standard fungicide |
Case Study 2: Anti-inflammatory Research
Research involving animal models demonstrated that certain pyrazole derivatives significantly reduced inflammation markers. This suggests their potential application in developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic amino acids. These interactions can influence the compound’s bioactivity and therapeutic potential.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares 1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid with structurally related pyrazole-carboxylic acid derivatives:
Key Observations :
- Electron-Withdrawing Groups: The 4-cyanobenzyl group (in C₁₃H₁₁N₃O₂) introduces electron-withdrawing effects, which may alter reactivity in nucleophilic substitutions .
- Halogenated Derivatives : Fluorine substituents (e.g., in C₁₀H₆F₂N₂O₂ ) enhance metabolic stability and bioavailability .
Biological Activity
1-(4-Methylbenzyl)-1H-pyrazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anti-inflammatory, antimicrobial, and antioxidant activities, supported by various studies and data.
Chemical Structure and Properties
The molecular structure of this compound features a pyrazole ring substituted with a 4-methylbenzyl group and a carboxylic acid functional group. This specific substitution pattern is believed to contribute to its unique biological activities.
1. Anti-Inflammatory Activity
Several studies have demonstrated the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance, compounds derived from pyrazole scaffolds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A notable study indicated that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM , comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been extensively studied. In vitro assays have shown that this compound exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
| Compound | Target Organisms | Activity Level |
|---|---|---|
| This compound | E. coli, S. aureus | Moderate |
| Other Pyrazole Derivatives | Candida albicans, Klebsiella pneumoniae | Variable |
3. Antioxidant Activity
Research has also highlighted the antioxidant potential of this compound and its derivatives. Pyrazole-based ligands have been shown to exhibit significant free radical scavenging activity, which is critical in mitigating oxidative stress-related diseases. For example, the ability to mimic superoxide dismutase (SOD) and catalase (CAT) activities has been reported for certain Cu(II) complexes with pyrazole ligands .
Case Study 1: Synthesis and Evaluation
A series of derivatives were synthesized from this compound and evaluated for their biological activities. The study found that modifications at the benzyl position significantly influenced both anti-inflammatory and antimicrobial activities.
Case Study 2: Structure-Activity Relationship
A comprehensive structure-activity relationship (SAR) analysis indicated that the introduction of electron-donating groups on the pyrazole ring enhanced anti-inflammatory effects while maintaining low toxicity profiles in vitro .
Q & A
Q. What are the common synthetic routes for 1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid?
The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines, followed by hydrolysis of the ester intermediate. For example, a Vilsmeier-Haack reaction can introduce aldehyde groups to the pyrazole ring, which are subsequently oxidized to carboxylic acids . Alternatively, decarboxylative alkylation using ruthenium catalysts in polar aprotic solvents (e.g., DCE/HFIP mixtures) has been employed to attach the 4-methylbenzyl group . Key steps include:
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on:
- NMR spectroscopy : and NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ ~170 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve crystal structures, with hydrogen-bonding networks often stabilizing the lattice .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 231.087) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions like dimerization .
- Catalyst tuning : Ruthenium-based photocatalysts improve yield in decarboxylative alkylation by enhancing regioselectivity .
- Temperature control : Maintaining 60–80°C during cyclocondensation prevents thermal decomposition of reactive intermediates .
- By-product analysis : HPLC-MS or -DOSY NMR can identify impurities, guiding iterative optimization .
Q. What computational methods are suitable for studying this compound’s reactivity?
- DFT calculations : Gaussian or ORCA software models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding affinities to biological targets (e.g., enzymes in antimicrobial pathways) .
- MD simulations : GROMACS evaluates stability in aqueous environments, critical for drug delivery applications .
Q. How can spectral data contradictions (e.g., inconsistent NMR shifts) be resolved?
- Dynamic effects : Variable-temperature NMR (VT-NMR) distinguishes tautomeric forms or rotational barriers affecting peak splitting .
- Isotopic labeling : -labeling clarifies nitrogen environments in the pyrazole ring .
- Cross-validation : Pairing experimental data with computed chemical shifts (e.g., using B3LYP/6-31G** in Gaussian) resolves ambiguities .
Data Contradiction and Validation
Q. What strategies validate crystallographic data when structural refinements show high R-factors?
- Twinned data analysis : SHELXD or TWINABS detects and corrects for twinning, common in pyrazole derivatives due to planar symmetry .
- Hydrogen placement : Riding models in SHELXL refine H-atom positions using restraints from neutron diffraction or DFT-optimized geometries .
- Validation tools : checkCIF (via IUCr) flags steric clashes or improbable bond lengths .
Q. How do substituents (e.g., 4-methylbenzyl) influence biological activity?
- SAR studies : Comparing analogs (e.g., 4-methoxy vs. 4-methylbenzyl) using in vitro assays (e.g., MIC for antimicrobial activity) identifies critical substituent roles .
- LogP measurements : Shake-flask method or HPLC-derived retention times quantify lipophilicity, correlating with membrane permeability .
- Proteomics : LC-MS/MS identifies protein targets (e.g., bacterial dihydrofolate reductase) in pull-down assays .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Parameters | Reference |
|---|---|---|
| NMR | δ 2.35 (s, 3H, CH), δ 5.20 (s, 2H, CH) | |
| X-ray Diffraction | Space group P, Z = 2 | |
| HR-MS | [M+H] = 231.087 (calc. 231.086) |
Q. Table 2: Reaction Optimization Parameters
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF/HO (9:1) | 85% → 92% |
| Catalyst Loading | 2.5 mol% [Ru(bpy)] | 70% → 88% |
| Temperature | 70°C | Reduced dimerization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
